

An In-Depth Technical Guide to Key Chemical Intermediates

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Compound of Interest

Compound Name: 1,1-Bis(iodomethyl)cyclobutane

Cat. No.: B1338519

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A Note on Chemical Identification: This guide addresses a topic with conflicting identifiers. The provided CAS Number, 65478-57-1, corresponds to the compound **1,1-Bis(iodomethyl)cyclobutane**[1][2]. The chemical name provided, "6-Methyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine," is structurally different. The most closely related and commercially significant compound is 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, which has the CAS Number 88965-00-8 and is a key intermediate in pharmaceutical synthesis[3][4][5][6]. To ensure scientific accuracy and provide a comprehensive resource, this guide will detail both compounds in separate, dedicated sections.

Part 1: A Technical Guide to 1,1-Bis(iodomethyl)cyclobutane

CAS Number: 65478-57-1

Introduction and Core Properties

1,1-Bis(iodomethyl)cyclobutane is a halogenated aliphatic hydrocarbon. Its strained cyclobutane ring and two reactive iodomethyl groups make it a valuable, albeit specialized, building block in organic synthesis. The presence of two primary alkyl iodides allows for facile nucleophilic substitution reactions, making it an ideal precursor for the construction of spirocyclic systems, where two rings share a single carbon atom.

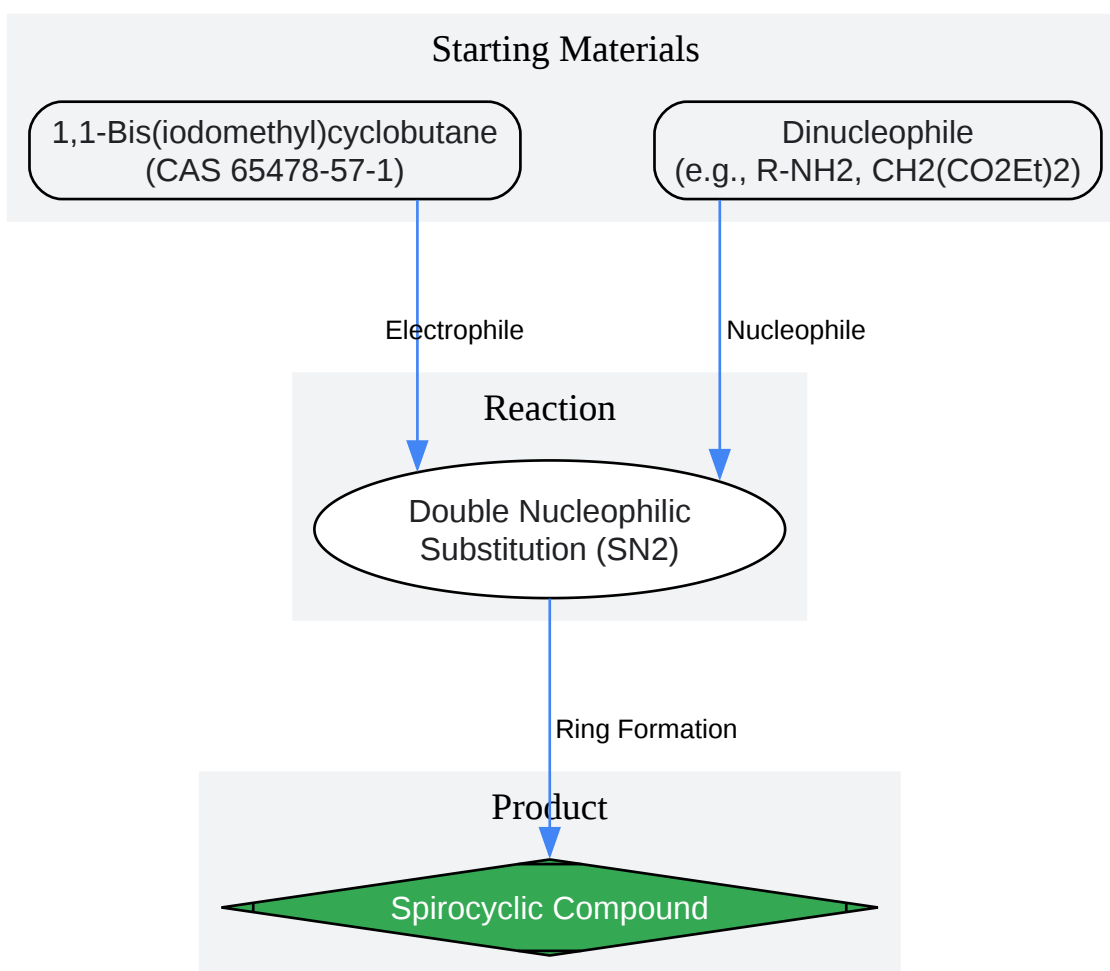
Table 1: Physicochemical Properties of **1,1-Bis(iodomethyl)cyclobutane**

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ I ₂	[2]
Molecular Weight	335.95 g/mol	[7]
Appearance	Solid or liquid	[8]
Purity	Typically ≥95%	
Storage	Store in a sealed, air-resistant place	[8]

Synthesis and Application Workflow

The primary utility of **1,1-Bis(iodomethyl)cyclobutane** lies in its role as a dialkylating agent. It is particularly effective for the synthesis of 4-membered spirocycles. A common application involves the reaction with dinucleophiles, such as primary amines or malonic esters, to form heterocyclic or carbocyclic spiro compounds, respectively.

The causality behind this experimental choice is rooted in the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. The rigid cyclobutane scaffold ensures that the two iodomethyl groups are held in a fixed spatial orientation, predisposing the molecule to form a second ring upon reaction with a suitable dinucleophile.



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Caption: Synthetic workflow using **1,1-Bis(iodomethyl)cyclobutane**.

Safety and Handling

As a reactive alkylating agent, **1,1-Bis(iodomethyl)cyclobutane** must be handled with care.

- **Hazards:** It is classified as causing skin and serious eye irritation and may cause respiratory irritation. Upon combustion, it can release hazardous substances like carbon oxides and hydrogen iodide[9].
- **Precautions:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[9].

- First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air[9].

Commercial Availability and Suppliers

1,1-Bis(iodomethyl)cyclobutane is available from various chemical suppliers, typically for research and development purposes.

- BenchChem[10]
- BLDpharm[11]
- ChemScene (distribute via Sigma-Aldrich)[12]
- Crysdot LLC
- Hunan Russell Chemicals Technology Co., Ltd.[8]

Part 2: A Technical Guide to 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

CAS Number: 88965-00-8

Introduction and Core Properties

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system[3]. This scaffold is of significant interest in medicinal chemistry. The compound's primary importance lies in its role as a key intermediate in the synthesis of Zolpidem, a widely used hypnotic drug for the treatment of insomnia[13][14]. Its structure is also found in other biologically active molecules and is a common impurity in Zolpidem preparations[3].

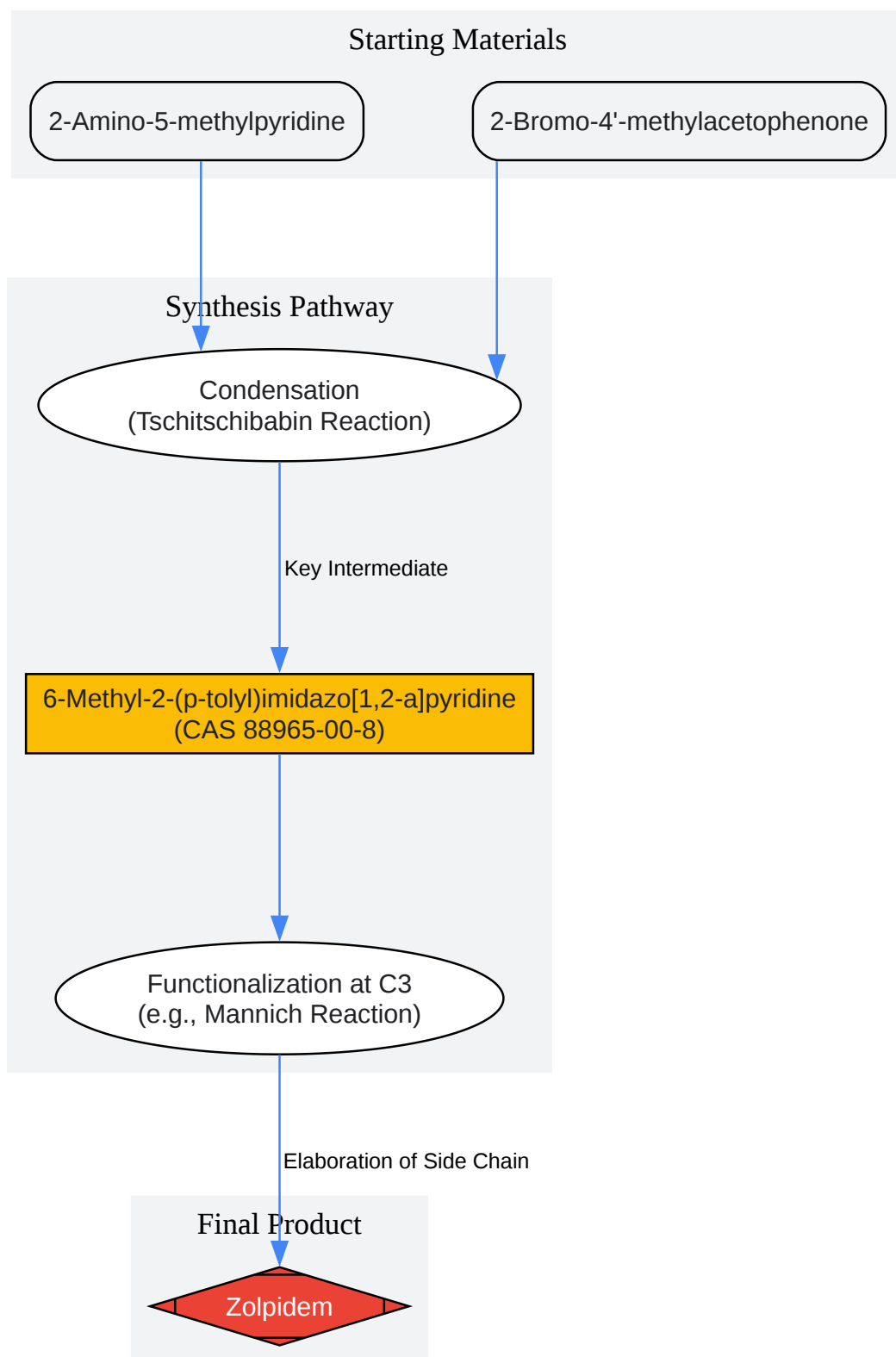
Table 2: Physicochemical Properties of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ N ₂	[5]
Molecular Weight	222.29 g/mol	[5]
Appearance	White to Off-White Solid	[15]
Melting Point	205-207°C	[15]
Solubility	DMSO (Slightly), Methanol (Slightly)	[15]
Storage	Sealed in dry, Room Temperature	[15]

Role in Drug Development: The Synthesis of Zolpidem

The synthesis of Zolpidem from this intermediate is a multi-step process that involves the introduction of an acetamide side chain at the 3-position of the imidazopyridine ring. The nitrogen atoms in the ring system influence its reactivity, making the C3 position susceptible to electrophilic substitution, which is a cornerstone of the synthetic strategies to produce Zolpidem[3][14].

Several synthetic routes exist, but a common pathway involves a Mannich reaction or a Vilsmeier-Haack formylation to introduce a functional group at the C3 position, which is then elaborated to the final N,N-dimethylacetamide group of Zolpidem[14].



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Caption: Role of CAS 88965-00-8 in the synthesis of Zolpidem.

Experimental Protocol: Synthesis of the Core Intermediate

The following is a representative, microwave-assisted protocol for the synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4) based on literature procedures[16].

Materials:

- 5-methylpyridin-2-amine
- 2-bromo-4'-methylacetophenone (or equivalent 4-methylbenzoyl bromide)
- Sodium hydrogen carbonate (NaHCO_3)
- Toluene
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na_2SO_4)
- Microwave reactor (e.g., CEM-Discover system)

Step-by-Step Methodology:

- To a microwave-safe vial, add 5-methylpyridin-2-amine (1 eq), 4-methylbenzoyl bromide (1 eq), and sodium hydrogen carbonate (1.5 eq)[16].
- Add toluene (e.g., 3 mL for a 3 mmol scale) as the solvent[16].
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture at 110°C for 40 minutes[16]. The microwave energy accelerates the condensation and cyclization reaction.
- After the reaction, cool the vial to room temperature and depressurize.
- Extract the reaction mixture with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by flash chromatography if necessary.

Safety and Handling

- Hazards: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[17][18].
- Precautions: Handle in a well-ventilated area. Wear standard PPE, including gloves and safety glasses[17]. Avoid breathing dust. Wash hands thoroughly after handling[19].
- Storage: Keep the container tightly closed and store in a dry, room-temperature environment[15][20].

Commercial Availability and Suppliers

As a key pharmaceutical intermediate, this compound is widely available from numerous suppliers.

- Aarti Drugs Ltd[21]
- BLDpharm[20]
- ChemScene[4]
- Glenfin Chemicals Pvt Ltd[21]
- Pharmaffiliates[6]
- Santa Cruz Biotechnology[5]

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